Biotin-PEG4-Amine

Description

BenchChem offers high-quality Biotin-PEG4-Amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-PEG4-Amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

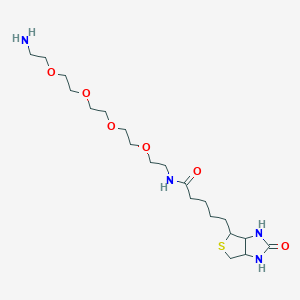

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N4O6S/c21-5-7-27-9-11-29-13-14-30-12-10-28-8-6-22-18(25)4-2-1-3-17-19-16(15-31-17)23-20(26)24-19/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGZXRGPGZMYTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Biotin-PEG4-Amine (CAS 663171-32-2)

High-Fidelity Bioconjugation & Surface Functionalization [1]

Executive Summary

Biotin-PEG4-Amine (CAS 663171-32-2) is a heterobifunctional crosslinker designed for high-specificity labeling and linker synthesis.[1] Unlike the more common NHS-PEG4-Biotin (which targets amines), this reagent features a terminal primary amine (-NH₂) group.[1][2] This chemical inversion allows researchers to target carboxyl groups (-COOH) , activated esters, and aldehydes on biomolecules and surfaces.[1]

The inclusion of a tetraethylene glycol (PEG4) spacer is a critical design feature. It imparts hydrophilicity, reducing the aggregation often seen with hydrophobic alkyl spacers, and provides a long, flexible arm (approx. 29 Å) that minimizes steric hindrance during Avidin/Streptavidin binding. This guide details the physicochemical properties, mechanistic pathways, and validated protocols for deploying Biotin-PEG4-Amine in drug discovery (PROTACs) and proteomics.[1]

Chemical Profile & Properties[1][3][4][5]

Physicochemical Data

| Property | Specification |

| CAS Number | 663171-32-2 |

| Chemical Name | Biotin-PEG4-Amine; N-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |

| Molecular Formula | C₂₀H₃₈N₄O₆S |

| Molecular Weight | 462.61 g/mol |

| Spacer Length | ~29 Å (PEG4) |

| Solubility | High in Water, DMSO, DMF, Methanol |

| Reactive Group | Primary Amine (-NH₂) |

| Target Group | Carboxyls (-COOH), NHS Esters, Epoxides, Aldehydes |

| Purity Grade | Typically ≥95% (HPLC) for research applications |

Structural Advantage: The PEG4 Spacer

The PEG4 (16-atom) spacer is superior to LC (Long Chain) alkyl spacers for three reasons:

-

Water Solubility: It prevents the biotin tag from acting as a hydrophobic patch that could precipitate the target protein.

-

Steric Access: It extends the biotin moiety away from the conjugation site, ensuring it can penetrate the deep binding pocket of Streptavidin without steric clash.

-

Flexibility: The ether linkages provide rotational freedom, enhancing binding kinetics.

Mechanism of Action

Chemical Reactivity (The Amine Handle)

The primary amine on Biotin-PEG4-Amine acts as a nucleophile.[1][3][4] Its reactivity is pH-dependent; it must be unprotonated (-NH₂) to react.[1]

-

Optimal pH: 7.0 – 8.0.

-

Reaction with Carboxyls: Requires activation of the target carboxyl group (e.g., using EDC/NHS) to form a stable amide bond.

-

Reaction with NHS Esters: Spontaneous reaction to form an amide bond.

Biotin-Streptavidin Interaction

Once conjugated, the biotin moiety binds to Streptavidin/Avidin with a dissociation constant (

Visualization of Conjugation Logic

The following diagram illustrates the workflow for conjugating Biotin-PEG4-Amine to a carboxylated protein.

Caption: Two-step conjugation workflow: Carboxyl activation followed by nucleophilic attack by Biotin-PEG4-Amine.

Validated Experimental Protocols

Protocol A: Conjugation to Carboxyl-Containing Proteins (EDC/NHS Method)

Application: Labeling the C-terminus of proteins or Asp/Glu residues.[1] Note: This is the "inverse" of standard labeling. You are activating the protein, not the biotin reagent.

Materials:

-

Target Protein (in amine-free buffer, e.g., MES or PBS).[1]

-

Biotin-PEG4-Amine (Stock: 50 mM in DMSO).[1]

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).[1]

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS.[1]

-

Desalting Column (e.g., Zeba Spin or PD-10).[1]

Step-by-Step Procedure:

-

Buffer Exchange: Ensure protein is in a buffer without carboxyls or amines if possible (MES pH 6.0 is ideal for activation; PBS pH 7.2 is acceptable).

-

Activation:

-

Add EDC to the protein solution to a final concentration of 2 mM.

-

Add NHS/Sulfo-NHS to a final concentration of 5 mM.[1]

-

Incubate for 15 minutes at Room Temperature (RT).

-

-

Quenching Activation (Optional but recommended): If using Sulfo-NHS, excess EDC can be removed via a rapid desalting step or by adding a small amount of mercaptoethanol to quench unreacted EDC, though often the amine addition is done directly if stoichiometry is controlled. Best Practice: Rapidly desalt the activated protein into PBS (pH 7.2) to remove excess EDC/NHS before adding the amine reagent to prevent crosslinking proteins to each other.

-

Conjugation:

-

Purification: Remove excess Biotin-PEG4-Amine using a desalting column (MWCO appropriate for your protein) equilibrated with PBS.

Protocol B: PROTAC Linker Synthesis (Amine-NHS Coupling)

Application: Synthesizing a PROTAC by linking an E3 ligase ligand to a target ligand.[1]

Scenario: You have a Target Ligand functionalized with an NHS ester.[3][4][6]

-

Dissolution: Dissolve the NHS-ester ligand in anhydrous DMSO.

-

Reaction: Add 1.2 equivalents of Biotin-PEG4-Amine (dissolved in DMSO).

-

Base: Add 2–3 equivalents of a non-nucleophilic base like DIPEA (Diisopropylethylamine) to ensure the amine is deprotonated.

-

Monitoring: Stir at RT for 2–4 hours. Monitor via LC-MS for the disappearance of the NHS ester (mass -115 Da shift vs hydrolysis) and appearance of the product (Mass = Ligand + 462 - NHS).[1]

-

Purification: Purify via Preparative HPLC.

Quality Control & Self-Validation

To ensure scientific integrity, every conjugation must be validated. Do not assume labeling worked.

HABA Assay (Biotin Quantification)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye binds Avidin weakly (orange).[1] When Biotin is added, it displaces HABA due to higher affinity, causing a decrease in absorbance at 500 nm.

-

Add Avidin-HABA reagent to a cuvette; measure Absorbance (A500).[1]

-

Add a known volume of your purified biotinylated sample.

-

Measure A500 again.

-

Calculation: Use the Beer-Lambert law and the extinction coefficient of the HABA-Avidin complex to calculate moles of biotin per mole of protein.

LC-MS Validation (Small Molecules)

For PROTACs or peptides, High-Resolution Mass Spectrometry (HRMS) is the gold standard.[1]

-

Expected Mass Shift: Look for the addition of +462.61 Da (Biotin-PEG4-Amine) minus the leaving group (e.g., -OH if EDC coupling, or -NHS if NHS coupling).[1]

-

Example: If reacting with a Carboxyl (-OH loss, +NH loss from reagent is not applicable, it forms amide -H2O).

-

Net Mass Addition (Amide bond formation): +444.6 Da (462.6 - 18 for water loss).[1]

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation during reaction | Hydrophobic protein or high concentration.[1] | The PEG4 spacer usually prevents this. Ensure DMSO concentration is <10% in the final aqueous buffer. |

| Low Biotinylation Efficiency | pH too low (Amine protonated). | Ensure reaction pH is 7.2–8.[5]0. If using EDC, activate at pH 5-6, then raise pH to 7.5 for the amine addition. |

| Protein Crosslinking | EDC activated protein reacting with itself. | Use a large molar excess of Biotin-PEG4-Amine.[1] Perform activation and conjugation in two distinct steps with a desalting step in between. |

| No binding to Streptavidin | Steric hindrance or biotin buried. | While PEG4 helps, some proteins fold around the tag. Try denaturing the protein (if assay allows) or using a longer linker (PEG12). |

References

-

BroadPharm. Biotin-PEG4-amine Product Guide. Retrieved from [1]

-

Thermo Fisher Scientific. EZ-Link™ NHS-PEG4-Biotinylation Kit User Guide (Contextual reference for PEG4 benefits).[1] Retrieved from

-

PubChem. Biotin-PEG4-Amine Compound Summary (CID 77078240).[1] Retrieved from [1]

-

MedChemExpress. Biotin-PEG4-amine: PROTAC Linker Applications. Retrieved from [1][7]

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard text for EDC/NHS chemistry mechanisms).

Sources

- 1. Biotin-PEG4-Amine | C20H38N4O6S | CID 77078240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. broadpharm.com [broadpharm.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

The PEG4 Spacer in Biotinylation: A Technical Guide to Enhanced Performance

Introduction: The Critical Role of the Spacer Arm in Biotinylation

Biotinylation, the process of attaching biotin to a molecule, is a fundamental technique in life sciences, enabling a wide array of applications from protein purification to sensitive detection assays.[1][2] The remarkable strength and specificity of the biotin-streptavidin interaction are the cornerstones of these methodologies.[1] However, the success of any biotin-based application is critically dependent on the linker, or "spacer arm," that connects the biotin molecule to the target biomolecule.[1] Among the various spacer technologies, the discrete four-unit polyethylene glycol (PEG4) spacer has emerged as a superior choice, offering significant advantages over traditional hydrocarbon linkers.[3]

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core benefits of incorporating a PEG4 spacer into biotinylation reagents. We will delve into the physicochemical properties of the PEG4 linker, present comparative insights, provide detailed experimental protocols, and use diagrams to illustrate key concepts, empowering you to optimize your biotinylation strategies for more robust and reliable results.[3]

Core Advantages of the PEG4 Spacer: A Physicochemical Perspective

The discrete PEG4 spacer confers a unique combination of properties that directly address common challenges in bioconjugation, including poor solubility, steric hindrance, and non-specific binding.[3] These advantages are rooted in its defined length, hydrophilicity, and flexibility.[3]

Enhanced Hydrophilicity and Solubility

A frequent challenge in biotinylating biomolecules, especially proteins and peptides with hydrophobic regions, is their limited solubility in aqueous buffers.[3] Traditional biotinylation reagents featuring hydrocarbon spacer arms can worsen this issue, often leading to aggregation and precipitation of the biotinylated product.[3] The PEG4 spacer, composed of repeating ethylene glycol units, is inherently hydrophilic.[1][3] This characteristic is transferred to the biotinylated molecule, significantly increasing its water solubility and reducing the likelihood of aggregation.[2][3][4][5] This is particularly vital for maintaining the stability and functionality of antibodies and other proteins in solution.[3] Consequently, antibodies labeled with NHS-PEG4-Biotin show less aggregation during storage compared to those labeled with reagents having only hydrocarbon spacers.[4][6][7]

Reduction of Steric Hindrance

The biotin-binding pockets of streptavidin and avidin are situated deep within the protein's structure.[3] A short or inflexible spacer arm can physically obstruct the biotin from efficiently accessing these binding sites, resulting in decreased binding affinity and lower detection sensitivity.[3] The PEG4 spacer, with its extended and flexible nature (approximately 29 Å in length), provides the necessary spatial separation between the biotin and the labeled molecule.[3][4][5][6] This flexibility allows the biotin moiety to orient itself optimally within the deep binding pocket of streptavidin, ensuring a strong and stable interaction.[3][5][8]

Minimized Non-Specific Binding

Non-specific binding of biotinylated molecules to surfaces or other proteins is a common source of background noise in assays like ELISA and Western blotting.[3] The hydrophilic and neutral nature of the PEG spacer creates a hydration shell around the biotinylated molecule.[3] This hydration layer acts as a shield, minimizing hydrophobic and ionic interactions that lead to non-specific adsorption.[3] This, in turn, improves the signal-to-noise ratio in various applications.[3] Studies have demonstrated that surfaces modified with PEG can significantly reduce non-specific protein binding.[3]

Increased Stability and Reduced Immunogenicity

The PEG component of the linker can also protect the conjugated biomolecule from enzymatic degradation.[3] Furthermore, PEG is known to be non-toxic and non-immunogenic, making it an ideal choice for in vivo studies and the development of therapeutic and diagnostic agents.[1][9][10] While PEG itself can sometimes elicit an immune response, the small size of the PEG4 spacer minimizes this risk compared to larger, polydisperse PEGs.[11][12]

Data Presentation: Comparative Performance Metrics

While direct quantitative comparisons can vary based on the specific application and biomolecule, the following table summarizes the expected performance advantages of using a PEG4 spacer compared to a traditional hydrocarbon (alkyl) spacer.

| Feature | Biotin-PEG4-Spacer | Biotin-Alkyl-Spacer | Rationale & Scientific Principle |

| Solubility of Conjugate | High | Low to Moderate | The hydrophilic ethylene glycol units of the PEG4 spacer increase the overall water solubility of the biotinylated molecule, preventing aggregation.[3][4][7] |

| Steric Hindrance | Minimized | Significant | The long, flexible PEG4 arm (~29 Å) allows the biotin to easily access the deep binding pocket of streptavidin.[3][5][6] Shorter, rigid alkyl chains can restrict access. |

| Non-Specific Binding | Low | Moderate to High | The neutral, hydrophilic PEG chain forms a hydration layer that repels non-specific protein and surface interactions, reducing background noise.[3][13] |

| Binding Affinity (Kd) | Lower (Stronger) | Higher (Weaker) | By reducing steric hindrance, the PEG4 spacer facilitates a more stable and efficient biotin-streptavidin interaction, leading to a lower dissociation constant.[3] |

| Signal-to-Noise Ratio | High | Low to Moderate | Reduced non-specific binding and enhanced binding affinity directly contribute to a higher signal and lower background in assays.[3] |

Experimental Protocols

To provide a practical context, we present detailed methodologies for common biotinylation applications using a PEG4-containing reagent.

Protocol 1: General Protein Biotinylation using NHS-PEG4-Biotin

This protocol outlines the biotinylation of a protein, such as an antibody, using an amine-reactive N-hydroxysuccinimide (NHS) ester of PEG4-biotin.[3] This method targets primary amines (e.g., lysine residues and the N-terminus) on the protein.[4]

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)[3]

-

NHS-PEG4-Biotin[3]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[3]

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2[3]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0[3]

-

Desalting column or dialysis cassette for buffer exchange[3]

Procedure:

-

Prepare Protein Solution: Ensure the protein is in an amine-free buffer like PBS. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into PBS via dialysis or a desalting column.[4][6]

-

Prepare NHS-PEG4-Biotin Stock Solution: Immediately before use, dissolve the NHS-PEG4-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.[3]

-

Biotinylation Reaction: Add a 12- to 20-fold molar excess of the NHS-PEG4-Biotin stock solution to the protein solution.[4] The optimal molar ratio may need to be determined empirically based on the protein concentration.[4]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4][6]

-

Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[3][14]

-

Purification: Remove excess and hydrolyzed biotin reagent by using a desalting column or through dialysis against PBS.[4]

-

Quantification of Biotinylation (HABA Assay): Determine the degree of biotin incorporation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric method estimates the number of biotin molecules per protein molecule.[3][6]

Protocol 2: Cell Surface Biotinylation

The water-solubility and membrane impermeability of NHS-PEG4-Biotin make it an excellent reagent for specifically labeling proteins on the surface of living cells.[4][6][7]

Materials:

-

Adherent or suspension cells

-

NHS-PEG4-Biotin

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0[1]

-

Quenching Buffer (e.g., 100 mM glycine or Tris in PBS)[1]

-

Cell lysis buffer (e.g., RIPA buffer)[1]

-

Streptavidin-agarose beads[1]

Procedure:

-

Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[4]

-

Resuspend Cells: Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[4]

-

Prepare Biotin Reagent: Immediately before use, prepare a 20 mM stock solution of NHS-PEG4-Biotin in water.[4]

-

Labeling Reaction: Add the NHS-PEG4-Biotin stock solution to the cell suspension to a final concentration of approximately 2 mM.[4]

-

Incubation: Incubate for 30 minutes at room temperature. To reduce the active internalization of the reagent, the incubation can be performed at 4°C.[4]

-

Quench Reaction: Wash the cells with Quenching Buffer to stop the reaction and remove excess biotin reagent.

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer.

-

Protein Isolation: The biotinylated cell surface proteins can now be isolated using streptavidin-agarose beads for downstream applications like Western blotting or mass spectrometry.[3]

Visualizing the Benefits and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.

Caption: Logical relationships of PEG4 spacer properties and their advantages.

Caption: General experimental workflow for protein biotinylation.

Caption: EGFR signaling pulldown using biotinylation.

Conclusion

The incorporation of a PEG4 spacer in biotinylation reagents offers substantial and tangible benefits for researchers across a multitude of disciplines.[3] Its inherent hydrophilicity, flexibility, and defined length work in concert to increase the solubility, reduce steric hindrance, minimize non-specific binding, and enhance the stability of biotinylated molecules.[3] These physicochemical advantages translate directly to more robust, reliable, and sensitive results in a wide range of applications, from immunoassays to complex in vivo studies.[3] By understanding and leveraging the superior properties of the PEG4 spacer, scientists and drug development professionals can significantly improve the quality and outcomes of their research.

References

-

Biotin Labeling Reagents. Biocompare. Available at: [Link]

-

Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. PubMed. Available at: [Link]

-

Reversible biotinylation of purified proteins for measuring protein–protein interactions. PMC. Available at: [Link]

-

Biotin-pyrene conjugates with poly(ethylene glycol) spacers are convenient fluorescent probes for avidin and streptavidin. PubMed. Available at: [Link]

-

Impact of Anti-PEG Antibodies. Creative Diagnostics. Available at: [Link]

-

Challenges Associated with the Immunogenicity Assessment of Pegylated Products. Charles River. Available at: [Link]

-

Polyethylene Glycol Immunogenicity: Theoretical, Clinical, and Practical Aspects of Anti-Polyethylene Glycol Antibodies. ACS Nano - ACS Publications. Available at: [Link]

-

PEO/PEG Biochemistry. Interchim. Available at: [Link]

-

Anti-PEG Antibodies: How Advanced Immunogenicity Testing Overcomes Detection Challenges. Anapharm Bioanalytics. Available at: [Link]

-

Oriented Surface Immobilization of Antibodies Using Enzyme- Mediated Site-Specific Biotinylation for Enhanced Antigen-Binding. ACS Publications. Available at: [Link]

-

Immunoprecipitation: Techniques and Best Practices. Grenova. Available at: [Link]

-

Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis. Creative Biostructure. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. goldbio.com [goldbio.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 13. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the PEG4 Spacer: Overcoming Hydrophobic Collapse

The Bioconjugation Architect’s Guide: Mechanistic Divergence of Biotin-PEG4-Amine and Biotin-PEG4-NHS

As bioconjugation strategies advance in chemoproteomics, antibody-drug conjugate (ADC) development, and spatial biology, the selection of the correct crosslinking reagent is paramount. Biotinylation remains a cornerstone technique due to the femtomolar affinity (

This technical whitepaper provides an in-depth mechanistic analysis of two highly utilized reagents: Biotin-PEG4-Amine and Biotin-PEG4-NHS . By understanding the causality behind their reactivity, researchers can engineer self-validating, high-yield bioconjugation workflows.

Historically, biotinylation reagents utilized long-chain (LC) hydrocarbon spacers to distance the biotin moiety from the target protein, preventing steric hindrance within streptavidin’s deep binding pocket. However, hydrocarbon linkers are prone to "hydrophobic collapse" in aqueous environments, leading to protein aggregation and epitope masking[2].

The integration of a tetraethylene glycol (PEG4) spacer resolves this. The PEG4 linker provides a defined ~14 Å (1.4 nm) spatial extension while its oxygen-rich backbone maintains strict hydrophilicity[3]. This structural modification ensures that the labeled biomolecule retains its native conformation, aqueous solubility, and biological activity[2].

Mechanistic Profiling: Electrophile vs. Nucleophile

The fundamental difference between Biotin-PEG4-NHS and Biotin-PEG4-Amine lies in their reactive functional groups, which dictate their role as either an electrophile or a nucleophile in the conjugation reaction.

Biotin-PEG4-NHS (The Electrophile)

Biotin-PEG4-NHS contains an N-hydroxysuccinimide (NHS) ester, making it a pre-activated electrophile[2]. It is designed to target primary amines (

-

Causality of pH Control: The reaction relies on nucleophilic acyl substitution. For the primary amine to act as a nucleophile, it must be unprotonated. Therefore, the reaction buffer must be maintained between pH 7.2 and 8.5 []. If the pH drops below 7.0, amines protonate into non-reactive ammonium ions (

). If the pH exceeds 8.5, the hydroxide ions in the buffer will rapidly hydrolyze the NHS ester back into a non-reactive carboxylate, outcompeting the aminolysis reaction[].

Biotin-PEG4-Amine (The Nucleophile)

Biotin-PEG4-Amine features a terminal primary amine, acting as a nucleophile[4]. It is utilized when the target molecule lacks accessible amines but possesses carboxylic acids (

-

Causality of Activation: Native carboxylic acids are resonance-stabilized and electrophilically inert. They cannot react directly with amines. Therefore, Biotin-PEG4-Amine requires the use of a zero-length crosslinker, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the carboxyl group into a highly reactive O-acylisourea intermediate[5]. Because this intermediate is highly unstable in water, NHS or Sulfo-NHS is simultaneously added to convert it into a semi-stable NHS ester, which then efficiently reacts with the Biotin-PEG4-Amine[5].

Caption: Decision matrix for selecting the appropriate PEG4-biotinylation reagent based on target functional groups.

Quantitative Data Presentation

To streamline experimental design, the physicochemical and operational parameters of both reagents are summarized below.

| Parameter | Biotin-PEG4-NHS | Biotin-PEG4-Amine |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | Primary Amine ( |

| Target Functional Group | Primary Amines | Carboxylic Acids, Aldehydes |

| Catalyst / Activator Required | None (Pre-activated) | EDC/NHS (for carboxyls) or Reductive Amination (for aldehydes) |

| Optimal Reaction pH | pH 7.2 – 8.5 | pH 4.5 – 6.0 (Activation) / pH 7.5 – 8.0 (Coupling) |

| Solvent Compatibility | Dissolve stock in anhydrous DMSO/DMF | Water, DMSO, DMF |

| Primary Applications | Antibody labeling, cell-surface biotinylation | Peptide modification, small molecule tagging, chemoproteomic probes |

Self-Validating Experimental Protocols

The following methodologies are engineered to ensure high fidelity and reproducibility. Every step includes the biochemical rationale to empower researchers to troubleshoot dynamically.

Protocol A: Direct Amine Labeling of Antibodies using Biotin-PEG4-NHS

This protocol yields a Degree of Labeling (DOL) of approximately 1:3 (antibody:biotin), preserving antigen avidity while ensuring robust signal amplification[].

-

Buffer Exchange: Ensure the antibody (1–10 mg/mL) is in an amine-free buffer (e.g., PBS, pH 7.2–8.0)[6]. Rationale: Primary amines in buffers like Tris or glycine will competitively consume the NHS ester, halting protein labeling.

-

Reagent Preparation: Immediately before use, dissolve Biotin-PEG4-NHS in anhydrous DMSO to a concentration of 10 mM[]. Rationale: NHS esters are highly moisture-sensitive. Using anhydrous solvent prevents premature hydrolysis.

-

Conjugation: Add the Biotin-PEG4-NHS to the antibody solution at a 10-fold molar excess[]. Incubate for 1 hour at room temperature or 4°C overnight with gentle rotation.

-

Quenching (Critical Step): Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes[6]. Rationale: The primary amines in Tris react with any residual NHS esters, quenching the reaction and preventing off-target crosslinking during downstream assays.

-

Purification: Remove unreacted biotin and quenched byproducts using a desalting column (e.g., Zeba spin column) or dialysis cassette[6].

Protocol B: Carboxyl-Directed Biotinylation using Biotin-PEG4-Amine via EDC/NHS

This two-step protocol is ideal for modifying small molecules (e.g., Coenzyme A derivatives) or peptides lacking accessible amines[7].

-

Carboxyl Activation: Dissolve the target carboxyl-containing molecule in anhydrous DMSO or an activation buffer (pH 4.5–6.0)[5]. Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS. React for 2 hours at room temperature with gentle stirring[7]. Rationale: EDC activation is highly efficient in slightly acidic conditions. The addition of NHS stabilizes the transient O-acylisourea into a reactive NHS-ester[5].

-

Amine Coupling: Add 2 molar equivalents of Biotin-PEG4-Amine to the activated solution. Immediately adjust the pH to 7.5–8.0 using triethylamine (if in organic solvent) or an appropriate biological buffer[7]. Rationale: The pH must be raised to deprotonate the primary amine of Biotin-PEG4-Amine, restoring its nucleophilicity for the amidation step.

-

Incubation: Allow the conjugation to proceed for 12–16 hours at 4°C with continuous mixing[7].

-

Isolation: Purify the biotin-conjugate using reverse-phase HPLC with a water-acetonitrile gradient (e.g., 5-95% acetonitrile over 30 minutes)[7]. Confirm successful conjugation via mass spectrometry.

Caption: Sequential mechanistic workflow of EDC/NHS-mediated crosslinking using Biotin-PEG4-Amine.

References

- Smolecule - Comprehensive Application Notes and Protocols for Chemoproteomic Identification of S-Nitroso-Coenzyme A (SNO-CoA) Protein Target.

- Lumiprobe - Biotin-PEG4-amine | CAS#: 359860-27-8.

- Lumiprobe - Biotin-PEG4-NHS ester | CAS#:459426-22-3.

- Benchchem - The PEG4 Spacer in Biotinylation: A Technical Guide to Enhanced Performance.

- Benchchem - 5-(Biotinamido)pentylamine | 115416-38-1.

- BOC Sciences - Antibody Conjugation Protocols: A Complete Step-by-Step Guide.

- Lumiprobe - Bioconjugation reagents.

Sources

Bioconjugation Dynamics: Overcoming Steric Hindrance with Biotin-PEG4-Amine Linkers

The Steric Hindrance Paradigm in Affinity Binding

In the development of bioconjugates for surface plasmon resonance (SPR), targeted drug delivery, and affinity chromatography, the spatial architecture between a functional tag and its target macromolecule is a critical point of failure. The avidin-biotin complex is renowned for its extraordinary binding affinity (

When biotin is attached directly to a bulky protein surface using a "zero-length" crosslinker, the target protein physically clashes with the outer surface of the streptavidin tetramer. This steric hindrance prevents the biotin moiety from fully seating into the binding pocket, drastically reducing binding efficiency.

Introducing a spacer arm resolves this spatial conflict. The Biotin-PEG4-Amine linker utilizes a tetraethylene glycol (PEG4) spacer. While the PEG4 chain itself measures approximately 1.4 nm (14 Å) , the total extended length of the molecule—from the primary amine to the valeric acid side chain of the biotin ring—is approximately 29 Å. This length acts as a flexible bridge, allowing the biotin to penetrate the deep streptavidin pocket while keeping the conjugated protein safely suspended in the bulk solvent.

Physicochemical Profiling and Causality of Linker Selection

The selection of a PEG4 spacer over alternative linker chemistries is driven by specific physicochemical causalities:

-

Hydrophilicity vs. Aggregation: Traditional aliphatic linkers (e.g., LC or sulfo-LC) are highly hydrophobic. When conjugated to proteins, they can induce localized unfolding or aggregation. Polyethylene glycol (PEG) is highly hydrophilic, preserving the aqueous solubility of the modified macromolecule and reducing non-specific binding in complex lysates.

-

Optimal Length Dynamics: A PEG2 spacer (~18 Å total length) can be too short for highly occluded conjugation sites. Conversely, a PEG12 spacer (~57 Å) can excessively increase the hydrodynamic radius of small peptides, potentially altering their in vivo pharmacokinetics. PEG4 (~29 Å) represents the optimal thermodynamic balance for most antibody and protein conjugations, providing sufficient reach without unnecessary bulk.

Quantitative Data Summary

Table 1: Physicochemical Properties of Biotin-PEG4-Amine

| Property | Value / Specification | Mechanistic Implication |

| Molecular Weight | 462.61 g/mol | Minimal mass shift; easily verifiable via LC-MS. |

| Spacer Type | Tetraethylene glycol (PEG4) | Imparts high aqueous solubility and flexibility. |

| Total Extended Length | ~29.0 Å (2.9 nm) | Exceeds the 9 Å depth of the streptavidin pocket. |

| Reactive Group | Primary Amine (-NH | Highly nucleophilic at pH > 7.2. |

| Target Functional Group | Carboxyl (-COOH) | Couples to Asp/Glu residues or C-termini. |

Logical Architecture of Bioconjugation

The conjugation of Biotin-PEG4-Amine to a carboxylated target requires a highly controlled, two-step activation and coupling sequence. The workflow below illustrates the logical progression of this chemical modification.

Figure 1: Step-by-step EDC/NHS bioconjugation workflow using Biotin-PEG4-Amine.

Self-Validating Experimental Methodology: EDC/NHS Coupling

To conjugate Biotin-PEG4-Amine to a carboxyl-containing target, a zero-length crosslinker like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is utilized alongside NHS (N-hydroxysuccinimide).

Causality in Buffer Selection

This protocol mandates a two-step buffer system due to the opposing pH requirements of the chemical reactions .

-

Activation Phase (pH 4.7–6.0): EDC activation requires a slightly acidic environment where carboxyl groups are protonated enough to react. MES buffer is strictly required because it lacks primary amines and carboxyls, which would otherwise competitively inhibit the reaction.

-

Conjugation Phase (pH 7.2–8.0): The subsequent coupling step requires a slightly basic pH. The primary amine on the Biotin-PEG4-Amine must be unprotonated to act as an effective nucleophile against the NHS-ester.

Step-by-Step Protocol

Step 1: Target Preparation Dissolve the carboxyl-containing target protein in 0.1 M MES buffer, 0.5 M NaCl, pH 6.0, at a concentration of 1–10 mg/mL.

Step 2: Carboxyl Activation Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.

-

Mechanistic Rationale: EDC forms a highly unstable O-acylisourea intermediate that hydrolyzes rapidly in water. Sulfo-NHS attacks this intermediate to form a semi-stable amine-reactive Sulfo-NHS ester, extending the half-life of the reactive species from minutes to hours.

Step 3: Incubation and Desalting React for 15–30 minutes at room temperature. Immediately pass the solution through a spin desalting column equilibrated with 0.1 M PBS, pH 7.5.

-

Mechanistic Rationale: Removing unreacted EDC is critical. If the target protein contains both amines (Lysine residues) and carboxyls, residual EDC will cause massive intra- and inter-molecular crosslinking (protein polymerization).

Step 4: Amine Conjugation Add a 10- to 20-fold molar excess of Biotin-PEG4-Amine (prepared as a 100 mM stock in anhydrous DMSO) to the activated, desalted protein. Adjust the pH to 7.5–8.0 if necessary.

Step 5: Final Incubation and Purification React for 2 hours at room temperature with continuous mixing. Purify the final Biotinylated product using size exclusion chromatography (SEC) or dialysis against PBS to remove unreacted Biotin-PEG4-Amine.

System Validation: The HABA Assay

A robust protocol must be self-validating. To confirm that the PEG4 linker successfully conjugated without steric occlusion, perform a HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay .

-

Mechanism: HABA binds weakly to the streptavidin pocket, producing a distinct red color with an absorbance peak at 500 nm. When the properly spaced Biotin-PEG4-protein conjugate is introduced, the biotin displaces the HABA dye due to its vastly higher affinity.

-

Validation: The proportional decrease in absorbance at 500 nm allows for the exact spectrophotometric calculation of the moles of biotin per mole of protein, validating both the chemical yield and the structural accessibility of the biotin tag.

References

-

AxisPharm. "Biotin-PEG4-amine, CAS 663171-32-2 Physicochemical Properties." AxisPharm PEG Linkers. Retrieved from:[Link]

Technical Guide: Biotin-PEG4-Amine Stability in Aqueous Solution

[1]

Executive Summary

Biotin-PEG4-Amine (N-Biotinyl-3,6,9,12-tetraoxatetradecane-1,14-diamine) represents a critical class of heterobifunctional crosslinkers. Unlike its electrophilic counterpart (Biotin-PEG4-NHS), which suffers from rapid hydrolysis in aqueous environments, Biotin-PEG4-Amine exhibits high hydrolytic stability . Its primary degradation risks in aqueous solution are oxidative deamination and microbial degradation of the poly(ethylene glycol) (PEG) backbone.

This guide details the physicochemical properties, stability mechanisms, and standardized handling protocols required to maintain the functional integrity of Biotin-PEG4-Amine for high-precision bioconjugation.[1]

Chemical Architecture & Physicochemical Properties[1]

The molecule consists of three distinct functional domains, each contributing to its stability profile and conjugation utility.

| Domain | Chemical Structure | Function | Stability Concern |

| Biotin Head | Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole | High-affinity binding to Avidin/Streptavidin ( | Stable. Resistant to pH extremes and proteolysis. |

| PEG4 Spacer | 15-atom hydrophilic chain (–CH₂CH₂O–)₄ | Solubilization; reduces steric hindrance; prevents aggregation. | Microbial Risk: Acts as a carbon source for bacteria. |

| Terminal Amine | Primary Amine (–NH₂) | Nucleophile for conjugation to Carboxyls (via EDC) or NHS esters. | Oxidation Risk: Susceptible to air oxidation to hydroxylamines/aldimines. |

Structural Visualization

The following diagram maps the functional domains and their specific stability vulnerabilities.

Caption: Functional decomposition of Biotin-PEG4-Amine highlighting the stability differential between the amide linkage and the terminal amine.

Aqueous Stability Profile

Hydrolytic Stability (The Amine Advantage)

A common misconception in bioconjugation is conflating the stability of Biotin-PEG4-Amine with Biotin-PEG4-NHS .

-

NHS Esters: Half-life in aqueous solution at pH 7.0 is minutes to hours due to hydrolysis of the ester bond [1].

-

Primary Amines: The terminal amine (–NH₂) does not hydrolyze. It remains chemically intact in water at neutral pH indefinitely, provided no oxidizing agents or electrophiles are present. The internal amide bond connecting the Biotin to the PEG chain requires extreme conditions (e.g., 6M HCl at 110°C) to hydrolyze [2].

The Real Threats: Oxidation and Carbonation

While hydrolysis is negligible, aqueous storage presents two specific chemical risks:

-

Oxidative Deamination: In the presence of dissolved oxygen and trace metal ions, primary amines can slowly oxidize to hydroxylamines or imines, rendering them non-reactive toward NHS esters or EDC-activated carboxyls.

-

Carbamate Formation: Primary amines react reversibly with atmospheric CO₂ to form carbamates (

). While reversible upon acidification, this species reduces the effective concentration of the free amine nucleophile during conjugation [3].

pH Dependence

The stability and reactivity of the amine are dictated by its protonation state (

-

Storage pH (Acidic/Neutral): Storing at pH < 8 keeps the amine protonated (

). This ammonium form is chemically inert and highly stable against oxidation. -

Reaction pH (Basic): Conjugation requires the unprotonated free base (

). Raising the pH > 8.0 activates the molecule but simultaneously exposes it to oxidative degradation.

Handling & Storage Protocols

To maximize shelf-life and conjugation efficiency, adopt the following "Make-Fresh" or "Aliquot-Freeze" protocols.

Storage Decision Tree

Caption: Decision matrix for storage vs. immediate use. Aqueous storage is discouraged for long-term stability.

Reconstitution Protocol

-

Equilibration: Allow the vial to warm to room temperature before opening to prevent moisture condensation (biotin is hygroscopic).

-

Solvent Choice:

-

For Stock (Long-term): Anhydrous DMSO or DMF.[1]

-

For Immediate Use: Ultrapure water or PBS (pH 7.4).

-

-

Concentration: Prepare at 10–50 mg/mL. Higher concentrations retard oxidation by minimizing the solvent-to-solute ratio.

Bioconjugation Workflow (EDC/NHS Coupling)

The most common application is coupling Biotin-PEG4-Amine to a Carboxyl-containing biomolecule (e.g., protein C-terminus, glutamate/aspartate residues) using EDC (Carbodiimide).

Step-by-Step Methodology

-

Activation:

-

Mix the carboxyl-containing target with EDC (10x molar excess) and Sulfo-NHS (25x molar excess) in Activation Buffer (MES, pH 6.0).

-

Why MES? Carbodiimide activation is most efficient at pH 4.7–6.0. Hydrolysis of the EDC intermediate is minimized [4].

-

React for 15 minutes at Room Temperature.

-

-

Buffer Exchange (Critical):

-

Remove excess EDC via desalting column or dialysis into Conjugation Buffer (PBS, pH 7.2–7.5).

-

Why Exchange? Excess EDC will polymerize the Biotin-PEG4-Amine to itself or the protein, causing aggregation.

-

-

Conjugation:

-

Add Biotin-PEG4-Amine to the activated protein.

-

Ratio: Use 20–50 molar excess of Biotin-PEG4-Amine over protein.

-

Incubate 2 hours at Room Temperature.

-

-

Purification:

-

Remove unreacted Biotin-PEG4-Amine using a desalting column (MWCO 7kDa) or dialysis.

-

Caption: Workflow for EDC-mediated conjugation. pH shifting is critical for optimizing activation (acidic) vs. conjugation (neutral).

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Low Biotinylation Efficiency | Amine oxidation (Old Stock). | Use fresh reagent.[1] Store stock in DMSO at -20°C under Argon. |

| Precipitation | Crosslinking aggregation. | Ensure excess EDC is removed before adding Biotin-PEG4-Amine. |

| No Binding to Avidin | Steric hindrance. | The PEG4 spacer usually solves this, but ensure the target protein isn't burying the conjugation site. |

QC Verification:

-

HABA Assay: Use 4'-hydroxyazobenzene-2-carboxylic acid (HABA) to quantify biotin incorporation. The HABA-Avidin complex absorbs at 500nm; biotin displaces HABA, decreasing absorbance [5].

References

-

Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd ed.).[2] Academic Press.[3]

-

Thermo Fisher Scientific. (n.d.). EZ-Link™ NHS-PEG4-Biotin User Guide. Retrieved from

-

BroadPharm. (2024). Biotin-PEG4-amine Product Protocol. Retrieved from

-

Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135.

-

Green, N. M. (1965). A spectrophotometric assay for avidin and biotin based on the binding of dyes by avidin. Biochemical Journal, 94(23c).

Methodological & Application

Application Notes and Protocols for the Conjugation of Biotin-PEG4-Amine to Carboxyl Groups

Introduction: The Power of Precise Biotinylation

In the landscape of modern bioscience and therapeutic development, the covalent attachment of biotin to proteins, antibodies, and other macromolecules is a cornerstone technique. This process, known as biotinylation, leverages the extraordinarily high affinity of biotin for avidin and streptavidin (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M), enabling a multitude of applications including affinity purification, immunoassays, and targeted drug delivery.[1][2] The choice of biotinylation reagent is critical, and Biotin-PEG4-Amine stands out for its unique properties. The primary amine group allows for its directed conjugation to carboxyl groups, which are abundant on proteins at the C-terminus and on the side chains of aspartic and glutamic acid residues.[3] The inclusion of a hydrophilic 4-unit polyethylene glycol (PEG) spacer arm enhances the water solubility of the resulting conjugate, minimizes steric hindrance associated with the binding of the biotin moiety to avidin or streptavidin, and reduces non-specific binding.[4][5][6][7]

This comprehensive guide provides a detailed protocol for the conjugation of Biotin-PEG4-Amine to carboxyl groups using the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[8][9][10] We will delve into the mechanistic underpinnings of this "zero-length" crosslinking reaction, provide step-by-step experimental procedures, and discuss critical parameters for successful and reproducible bioconjugation.[11]

The Chemistry of Conjugation: A Two-Step Approach to Amide Bond Formation

The conjugation of Biotin-PEG4-Amine to a carboxyl group is facilitated by a two-step process mediated by EDC and NHS.[12][13] This method is favored as it increases the efficiency and stability of the reaction compared to using EDC alone.[11][14]

-

Activation of the Carboxyl Group: EDC reacts with the carboxyl group on the target molecule to form a highly reactive and unstable O-acylisourea intermediate.[8][9] This initial activation step is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[12][13]

-

Formation of a Semi-Stable NHS Ester and Amine Coupling: The unstable O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the carboxyl group and reduce conjugation efficiency.[9] To circumvent this, NHS (or its water-soluble analog, Sulfo-NHS) is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[8][9][11] This NHS ester has a longer half-life and can efficiently react with the primary amine of Biotin-PEG4-Amine to form a stable amide bond.[10] The coupling reaction with the amine is most efficient at a physiological to slightly alkaline pH, typically between 7.2 and 8.5.[12][15]

Sources

- 1. goldbio.com [goldbio.com]

- 2. promegaconnections.com [promegaconnections.com]

- 3. Biotinylation - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Biotin-PEG4-amine, 663171-32-2 | BroadPharm [broadpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. interchim.fr [interchim.fr]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Using EDC/NHS to crosslink Biotin-PEG4-Amine to proteins

Application Note: Carboxyl-Targeted Biotinylation of Proteins using Biotin-PEG4-Amine and EDC/NHS

Abstract & Introduction

Biotinylation is a cornerstone technique in bioassay development, enabling high-affinity capture and detection via the biotin-streptavidin interaction (

This guide details a Carboxyl-Targeted Biotinylation strategy using Biotin-PEG4-Amine mediated by EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride) and NHS (N-hydroxysuccinimide). This "reverse" conjugation targets Aspartate (Asp), Glutamate (Glu), and the C-terminus.

Why Biotin-PEG4-Amine?

-

Solubility: The hydrophilic polyethylene glycol (PEG4) spacer increases the water solubility of the conjugate, preventing aggregation often seen with hydrophobic linkers.

-

Accessibility: The ~16 Å spacer arm reduces steric hindrance, significantly improving streptavidin binding efficiency compared to zero-length crosslinkers.

-

Specificity: Allows labeling of acidic residues, preserving critical lysine residues for biological function.

Mechanistic Overview & Chemical Logic

The reaction utilizes a carbodiimide (EDC) to activate protein carboxyl groups, converting them into unstable O-acylisourea intermediates.[1][2][3][4] NHS is added to stabilize this intermediate, forming an amine-reactive NHS-ester.[1][4][5][6] Finally, the primary amine on the Biotin-PEG4-Amine nucleophilically attacks the activated carboxyl, forming a stable amide bond.

Critical Challenge: Protein Polymerization Proteins are amphoteric, containing both carboxyls (Asp, Glu) and amines (Lys, N-terminus). Activating a protein's carboxyls creates a risk of self-polymerization (inter-molecular crosslinking), where the activated carboxyl reacts with an amine on a neighboring protein molecule instead of the exogenous Biotin-PEG4-Amine.

The Solution: Kinetic Control via Molar Excess To prevent polymerization, this protocol utilizes a High Molar Excess (50–100x) of Biotin-PEG4-Amine. By flooding the reaction with the small molecule amine, we kinetically favor the Protein-Biotin reaction over Protein-Protein crosslinking.

Figure 1: Reaction Mechanism & Competition Pathways

Caption: EDC/NHS activation of protein carboxyls. High molar excess of Biotin-PEG4-Amine drives the reaction toward biotinylation (Pathway A) and suppresses protein polymerization (Pathway B).

Material Selection & Pre-Conjugation Considerations

Buffer Compatibility Table

The choice of buffer is critical. Primary amines and carboxyls in the buffer will compete with the reaction.

| Buffer Component | Status | Reason |

| MES (pH 4.7–6.0) | Recommended | Ideal for EDC activation; contains no competing groups. |

| PBS (pH 7.2–7.5) | Acceptable | Good for the conjugation step, but phosphate can reduce EDC efficiency slightly. |

| Tris, Glycine | FORBIDDEN | Primary amines will react with activated carboxyls, quenching the reaction.[3][7] |

| Citrate, Acetate | FORBIDDEN | Carboxyls will consume EDC, reducing activation efficiency. |

| Sodium Azide | Avoid | Can interfere with coupling efficiency. |

Reagent Preparation

-

Biotin-PEG4-Amine: Prepare a 50 mM stock solution in dry DMSO or DMF. Note: This reagent is moisture-sensitive. Equilibrate vial to room temperature before opening.

-

EDC & NHS: Must be prepared fresh immediately before use. Do not store in solution.

Detailed Experimental Protocol

Objective: Conjugate Biotin-PEG4-Amine to BSA (Bovine Serum Albumin) as a model protein. Target Substitution: 3–5 biotins per protein molecule.

Phase 1: Protein Preparation

-

Buffer Exchange: Ensure the protein (1–5 mg/mL) is in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) .

Phase 2: Reaction Setup (Co-Incubation Method)

This method adds the amine before EDC to ensure it is available immediately upon activation.

-

Calculate Stoichiometry:

-

Target: 50-fold molar excess of Biotin-PEG4-Amine over Protein.

-

Example: For 1 mL of BSA (66 kDa) at 2 mg/mL:

-

Moles Protein =

. -

Moles Biotin Needed =

. -

Volume of 50 mM Biotin Stock =

.

-

-

-

Add Biotin Reagent: Add the calculated volume of Biotin-PEG4-Amine to the protein solution. Mix gently.

-

Add Activation Reagents:

-

Add EDC to a final concentration of 2 mM.[3]

-

Add NHS to a final concentration of 5 mM.

-

Tip: Weigh 2 mg EDC and 3 mg NHS, dissolve in 100 µL MES, and immediately add the appropriate volume to the reaction.

-

-

Incubation:

-

Incubate for 2 hours at Room Temperature with continuous gentle mixing (rotator).

-

pH Check: Check pH after 10 minutes. If it drops below 5.5, adjust to 6.0–6.5 with dilute NaOH. A slightly higher pH (6.5–7.0) in the second hour favors amide bond formation.

-

Phase 3: Quenching & Purification

-

Quench: Add Hydroxylamine-HCl to a final concentration of 10–20 mM. Incubate for 10 minutes.

-

Purification: Remove excess Biotin-PEG4-Amine and byproducts using a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with PBS (pH 7.4) .

-

Critical: Dialysis is often insufficient for removing hydrophobic biotin derivatives quickly; size-exclusion columns are preferred.

-

Figure 2: Experimental Workflow

Caption: Step-by-step workflow for Carboxyl-Targeted Biotinylation. Order of addition is critical to minimize polymerization.

Validation & Quality Control

Do not assume the reaction worked. Validate using the HABA Assay (4'-hydroxyazobenzene-2-carboxylic acid).[9][10]

-

Principle: HABA binds Avidin/Streptavidin weakly (absorbing at 500 nm).[10] Biotin displaces HABA due to higher affinity, causing a decrease in absorbance at 500 nm.[10]

-

Protocol:

-

Calculation:

-

Success Criteria: A molar ratio of 3–5 biotins per protein is optimal. < 1 indicates failed activation; > 10 may indicate aggregation or over-labeling.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Precipitation during reaction | Protein Polymerization (Crosslinking) | Increase Biotin-PEG4-Amine molar excess (up to 100x). Reduce protein concentration.[7] |

| Low Biotin Incorporation (<1) | Hydrolysis of EDC/NHS ester | Ensure EDC/NHS are fresh. Use dry solvents for Biotin stock. Ensure buffers are free of Carboxyls/Amines.[7] |

| Protein Inactivity | Active site modification | If active site contains Asp/Glu, this method is unsuitable. Switch to Cysteine-reactive (Maleimide) chemistry. |

| Aggregation after storage | Hydrophobic effect | The PEG4 linker usually prevents this. Ensure residual EDC is fully removed via desalting. |

References

-

G-Biosciences. HOOK™ Biotin: Carboxyl Reactive Protocol. Retrieved from [Link]

Sources

- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. manuals.plus [manuals.plus]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. anaspec.com [anaspec.com]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. vectorlabs.com [vectorlabs.com]

Application Note: Biotin-PEG4-Amine Surface Modification Protocols

Abstract

This technical guide details the physicochemical properties and experimental protocols for utilizing Biotin-PEG4-Amine (Amine-PEG4-Biotin) in surface engineering. Unlike common NHS-biotin reagents used to label proteins, Biotin-PEG4-Amine is designed to functionalize carboxylated (

Introduction & Material Selection

The Chemistry of Biotin-PEG4-Amine

Biotin-PEG4-Amine is a heterobifunctional linker comprising a biotin moiety, a tetraethylene glycol (PEG4) spacer, and a primary amine (

-

Molecular Weight: ~462.6 g/mol [2]

-

Spacer Length: ~29 Å (Extended)[3]

-

Solubility: High water solubility due to the PEG chain; soluble in DMSO/DMF.

-

Reactive Moiety: Primary Amine (Targeting Carboxyls, NHS esters, Epoxides).

Why Biotin-PEG4-Amine?

In surface functionalization, the "linker problem" often leads to poor assay sensitivity. Short hydrocarbon spacers cause biotin to lie flat against the surface, making it inaccessible to the deep binding pocket of Streptavidin (~9 Å deep).

| Feature | Biotin-PEG4-Amine | Standard Biotin-Hydrazide/Amine |

| Hydrophilicity | High: PEG backbone recruits water, reducing non-specific binding.[3] | Low: Hydrocarbon chains can induce hydrophobic aggregation. |

| Flexibility | High: Increases the "capture radius" for Streptavidin. | Low: Rigid structures limit binding accessibility. |

| Orientation | Directed: Amine reacts specifically with surface activation sites. | Variable: Depends on linker chemistry. |

Pre-Protocol Considerations

Surface Activation Strategy

The primary application of Biotin-PEG4-Amine is coupling to Carboxylated Surfaces (e.g., Magnetic Beads, CM5 SPR Chips, Polyacrylic Acid layers). This requires activation via EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) to form a semi-stable amine-reactive intermediate.[4]

Buffer Selection Rules

-

Activation Buffer: MES Buffer (pH 4.7–6.0). Reason: EDC is most active and stable at acidic pH.

-

Coupling Buffer: PBS or HEPES (pH 7.2–8.0). Reason: Amine nucleophilicity requires unprotonated

species (pKa ~8-9), necessitating a neutral-to-basic pH. -

Avoid: Tris, Glycine, or BSA in the coupling buffer. Reason: These contain competing amines.

Detailed Protocol: Functionalization of Carboxylated Magnetic Beads

Objective: Covalent attachment of Biotin-PEG4-Amine to

Materials Required[1][4][5][6][7][8][9][10][11][12][13][14]

-

Carboxylated Magnetic Beads (e.g., 10 mg/mL stock)[5]

-

Biotin-PEG4-Amine (Prepare 100 mM stock in dry DMSO)

-

EDC (Freshly prepared)[6]

-

Sulfo-NHS (Freshly prepared)

-

Buffer A (Activation): 50 mM MES, pH 5.0, 0.05% Tween-20

-

Buffer B (Coupling): 1x PBS, pH 7.4

-

Buffer C (Blocking/Storage): 1x PBS, 0.1% BSA, 0.05% NaN3

Step-by-Step Workflow

Phase 1: Bead Washing & Activation[7]

-

Aliquot: Transfer 10 mg of beads (1 mL) into a microcentrifuge tube.

-

Wash: Place on a magnetic separator for 2 mins. Discard supernatant. Resuspend in 1 mL Buffer A . Repeat 2x.

-

Prepare Activators: Immediately before use, weigh EDC and Sulfo-NHS. Dissolve in Buffer A to:

-

EDC: 50 mg/mL

-

Sulfo-NHS: 50 mg/mL

-

-

Activate: Add 100 µL EDC solution and 100 µL Sulfo-NHS solution to the bead suspension.

-

Incubate: Rotate at Room Temperature (RT) for 15 minutes . Note: Do not vortex vigorously; use a rotator to preserve bead integrity.

Phase 2: Conjugation (Ligand Coupling)

-

Wash Activated Beads: Magnetically separate.[7] Remove supernatant rapidly. Wash 1x with Buffer A (cold) to remove excess EDC. Critical: Work quickly to prevent hydrolysis of the NHS-ester intermediate.

-

Ligand Addition: Resuspend beads in 900 µL Buffer B .

-

Add Linker: Add 10-50 µL of Biotin-PEG4-Amine stock (final conc. 1–5 mM).

-

Optimization Note: A large molar excess (50-100x over surface COOH groups) is recommended for small molecules to drive the reaction.

-

-

React: Incubate with rotation for 2 hours at RT or Overnight at 4°C .

Phase 3: Blocking & Storage[5]

-

Quench: Add 100 µL of 1M Tris-HCl (pH 8.0) or Ethanolamine to block unreacted NHS esters. Incubate 30 mins.

-

Storage: Store at 4°C. Do not freeze.

Detailed Protocol: Functionalization of Gold Surfaces (SAMs)

Objective: Creating a biotinylated monolayer on gold chips (e.g., for SPR) using a Carboxyl-SAM intermediate.

Workflow

-

Clean Gold: UV-Ozone treat gold slide for 20 mins. Rinse with Ethanol.

-

Form SAM: Incubate gold in 1 mM 11-Mercaptoundecanoic acid (MUA) in Ethanol for 18 hours. Rinse with Ethanol and water.

-

Activate: Incubate surface with 0.4 M EDC / 0.1 M NHS in water for 7 minutes.

-

Couple: Incubate with 5 mM Biotin-PEG4-Amine in PBS (pH 7.4) for 30–60 minutes.

-

Block: Inject 1 M Ethanolamine (pH 8.5) for 7 minutes to deactivate remaining esters.

Quality Control: HABA Depletion Assay

Validating small molecule attachment on beads is difficult with direct absorbance. A Depletion Assay measures the loss of biotin-binding capacity in the supernatant using the HABA/Avidin system.

Principle: HABA (4'-hydroxyazobenzene-2-carboxylic acid) binds Avidin (Absorbance at 500 nm).[8][9] Biotin displaces HABA, decreasing absorbance.[10][8][11]

Protocol

-

Prepare HABA/Avidin: 0.3 mg/mL Avidin + 60 µM HABA in PBS. (

).[10] -

Test Sample: Take a known aliquot of Biotin-PEG4-Amine beads.

-

Saturate: Add a known excess of Avidin (e.g., 100 µg) to the beads. Incubate 30 mins.

-

Separate: Magnetically pellet beads. Collect the supernatant (containing unbound Avidin).

-

Measure: Add supernatant to HABA reagent. Measure

.[11]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Calculate: Compare

of the supernatant to a standard curve of Avidin.- .

Reaction Mechanism & Workflow Visualization

Figure 1: Reaction mechanism for coupling Biotin-PEG4-Amine to carboxylated surfaces via EDC/NHS chemistry.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Biotin Density | Hydrolysis of NHS-ester | Minimize time between activation and ligand addition. Use cold buffers for washing.[12] |

| Low Biotin Density | Incorrect pH during coupling | Ensure Coupling Buffer is pH > 7.2. Amine must be unprotonated. |

| Bead Aggregation | Over-activation | Reduce EDC/NHS concentration or reaction time. Add Tween-20 to buffers. |

| High Background | Non-specific binding | Increase PEG spacer length (PEG12) or block more aggressively with BSA/Casein. |

References

-

Thermo Fisher Scientific. EZ-Link™ NHS-PEG4-Biotinylation Kit User Guide. (Accessed 2026).[13][14] Link

-

BroadPharm. Biotin-PEG4-amine Product Specifications and Protocols. (Accessed 2026).[13][14] Link

-

Agilent Technologies. Coupling Protocol for Carboxyl Magnetic Beads with Co-Activators. (Accessed 2026).[13][14] Link

-

G-Biosciences. HABA/Avidin Biotin Estimation Protocol. (Accessed 2026).[13][14] Link

-

AAT Bioquest. Biotin PEG4 amine Chemical Properties and Solubility. (Accessed 2026).[13][14] Link

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. Biotin-PEG4-Amine | C20H38N4O6S | CID 77078240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biologixgroup.com [biologixgroup.com]

- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 7. agilent.com [agilent.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. interchim.fr [interchim.fr]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Biotin PEG4 amine | AAT Bioquest [aatbio.com]

- 14. Biotin PEG4 NHS, NHS PEG4 Biotin [nanocs.net]

Application Notes & Protocols: A Comprehensive Guide to DNA and Oligonucleotide Labeling with Biotin-PEG4 Conjugates

Introduction: The Power of Biotinylation in Modern Biosciences

The covalent attachment of biotin to biomolecules, a process known as biotinylation, is a foundational technique in life sciences research and diagnostics. Its utility is anchored in the exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and the proteins avidin and streptavidin (K_D_ = 10⁻¹⁵ M).[1] This high-affinity binding forms the basis for a vast array of applications, including affinity purification, immunoassay development, and nucleic acid detection.[2]

However, the success of any biotin-based application is critically dependent on the accessibility of the biotin moiety to the binding pocket of streptavidin. When biotin is attached directly to a large molecule like a DNA strand, steric hindrance can significantly impede this interaction, leading to reduced sensitivity and efficiency.[3] This is where the concept of a spacer arm becomes paramount.

The Strategic Advantage of the PEG4 Spacer

A spacer arm is a chemical linker that distances the biotin molecule from the conjugated biomolecule, mitigating steric hindrance and ensuring unimpeded access to streptavidin's binding sites.[3] Among various spacer technologies, the discrete polyethylene glycol (PEG) linker, particularly the PEG4 spacer composed of four ethylene glycol units, offers a superior combination of properties that address common challenges in bioconjugation.[2]

Key Benefits of the Biotin-PEG4 Linker:

-

Enhanced Hydrophilicity and Solubility : The PEG4 chain is highly water-soluble.[4][5] This property is transferred to the labeled oligonucleotide, reducing the potential for aggregation and improving the handling of the conjugate in aqueous buffers.[2][6]

-

Reduced Steric Hindrance : The flexible and extended nature of the PEG4 spacer arm (approximately 17.6 Å) effectively moves the biotin tag away from the nucleic acid backbone, allowing it to bind to streptavidin with high efficiency.[2][3][4]

-

Minimized Non-Specific Binding : PEG is known for its protein-repellent properties, which helps to reduce non-specific background binding in sensitive assays.[7]

-

Biocompatibility : Polyethylene glycol is biologically inert and non-immunogenic, making it an ideal component for in-vivo and in-vitro applications.[5]

This guide provides detailed protocols for the two most common and effective strategies for labeling DNA and oligonucleotides using biotin-PEG4 conjugates: chemical labeling of amine-modified oligonucleotides and enzymatic labeling of the 3'-terminus.

Chemical Labeling: 5'-Amine-Modified Oligonucleotides

The most robust and widely used chemical method involves the reaction of an amine-modified oligonucleotide with an N-hydroxysuccinimide (NHS) ester of Biotin-PEG4. The primary amine, typically introduced at the 5'-terminus during oligonucleotide synthesis, acts as a nucleophile, attacking the NHS ester to form a stable and irreversible amide bond.[8][9][10] This post-synthesis conjugation method is highly efficient and provides precise, site-specific labeling.[11][12]

Workflow for Chemical Biotinylation of Amine-Modified Oligos

Caption: Workflow for labeling an amine-modified oligonucleotide.

Protocol 1: Labeling of 5'-Amine-Modified Oligonucleotides with Biotin-PEG4-NHS Ester

This protocol is optimized for a reaction scale of 20-30 nmol of an amino-modified oligonucleotide.

A. Materials and Reagents

| Reagent/Material | Supplier | Notes |

| 5'-Amine-Modified Oligonucleotide | Custom Synthesis | Lyophilized, HPLC-purified recommended. |

| Biotin-PEG4-NHS Ester | Various | Store desiccated at -20°C. Equilibrate to room temperature before opening.[13] |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich, etc. | Use a fresh, unopened bottle or anhydrous grade to prevent hydrolysis of the NHS ester.[11] |

| 0.1 M Sodium Bicarbonate Buffer, pH 8.5 | Lab-prepared | Avoid buffers containing primary amines like Tris or glycine.[10][14] |

| 3 M Sodium Acetate, pH 5.2 | Invitrogen, etc. | For precipitation. |

| 100% Ethanol, cold (-20°C) | Lab Supply | For precipitation. |

| 70% Ethanol, cold (-20°C) | Lab Supply | For washing the pellet. |

| Nuclease-free Water | Ambion, etc. | For all aqueous solutions. |

| Microcentrifuge tubes (1.5 mL) | Various | |

| Refrigerated microcentrifuge | Eppendorf, etc. |

B. Step-by-Step Procedure

-

Prepare the Oligonucleotide: Dissolve the lyophilized 5'-amine-modified oligonucleotide in 200 µL of 0.1 M Sodium Bicarbonate Buffer (pH 8.5) to a final concentration of 100-150 µM (e.g., 20-30 nmol in 200 µL). Vortex thoroughly.[14]

-

Causality Note: The reaction is performed at a slightly alkaline pH (7-9) because the primary amine on the oligonucleotide must be deprotonated to act as an effective nucleophile.[8][9] Amine-containing buffers (Tris, Glycine) must be avoided as they will compete for reaction with the NHS ester, significantly reducing labeling efficiency.[10]

-

-

Prepare the Biotin-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve ~1 mg of Biotin-PEG4-NHS Ester in 50 µL of anhydrous DMSO.[14] This creates a concentrated stock solution.

-

Causality Note: NHS esters are highly susceptible to hydrolysis in aqueous environments.[10] Preparing the stock solution in anhydrous DMSO and using it immediately minimizes reagent inactivation.

-

-

Set up the Labeling Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG4-NHS Ester solution to the oligonucleotide solution. For a 25 nmol oligo reaction, this typically corresponds to 10-20 µL of the stock solution. Gently vortex to mix.

-

Causality Note: A molar excess of the biotinylation reagent drives the reaction to completion, ensuring that a high percentage of the oligonucleotides become labeled.

-

-

Incubate: Incubate the reaction for 2-4 hours at room temperature (20-25°C) with gentle, continuous mixing (e.g., on a rotator or shaker).[11] For light-sensitive modifications, protect the tube from light.

-

Purification by Ethanol Precipitation (Standard Method): a. Add 0.1 volumes of 3 M Sodium Acetate (e.g., 22 µL) to the reaction mixture. b. Add 3 volumes of cold 100% ethanol (e.g., ~730 µL). Vortex well. c. Incubate at -20°C for at least 1 hour (or -80°C for 30 minutes) to precipitate the oligonucleotide. d. Centrifuge at >12,000 x g for 30 minutes at 4°C. e. Carefully aspirate and discard the supernatant, which contains the unreacted biotin reagent. f. Wash the pellet by adding 500 µL of cold 70% ethanol and centrifuging for 10 minutes. This step removes residual salts and unreacted biotin. g. Repeat the 70% ethanol wash one more time. h. Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry. i. Resuspend the purified biotinylated oligonucleotide in an appropriate volume of nuclease-free water or TE buffer.

Enzymatic Labeling: 3'-End Labeling with Terminal Transferase

Enzymatic labeling offers a powerful alternative for modifying the 3'-terminus of DNA. Terminal deoxynucleotidyl Transferase (TdT) is a template-independent DNA polymerase that sequentially adds deoxynucleotides to the 3'-hydroxyl (-OH) end of a DNA molecule.[18][19] By providing a biotin-labeled deoxynucleotide triphosphate (e.g., Biotin-11-dUTP), TdT can efficiently attach one or more biotin tags to the 3' end of single- or double-stranded DNA.[20][21]

This method is particularly valuable for applications where modification of the 5'-end is undesirable or when the DNA does not have a suitable reactive group for chemical conjugation.[22]

Workflow for Enzymatic 3'-End Labeling

Caption: Workflow for enzymatic 3'-end labeling of DNA.

Protocol 2: Enzymatic 3'-End Labeling using TdT

This protocol is a general guideline for labeling 5 pmol of DNA 3'-ends.

A. Materials and Reagents

| Reagent/Material | Supplier | Notes |

| DNA or Oligonucleotide (1 µM) | Custom or Purified | Must have a free 3'-OH group. Purified to remove contaminants that may inhibit TdT. |

| Biotin 3' End DNA Labeling Kit | Thermo Scientific, etc. | Kits typically contain TdT enzyme, reaction buffer, and Biotin-11-UTP.[21] |

| or Terminal Deoxynucleotidyl Transferase (TdT) | NEB, Thermo, etc. | Supplied with reaction buffer. |

| or Biotin-11-dUTP or similar | Thermo, Jena Bio | A biotinylated nucleotide analog. |

| 0.5 M EDTA, pH 8.0 | Lab-prepared | To stop the enzymatic reaction. |

| Nuclease-free Water | Ambion, etc. | For reaction setup. |

| Microcentrifuge tubes (0.5 mL) | Various | |

| Heat block or water bath (37°C) | Lab Supply |

B. Step-by-Step Procedure

-

Set up the Labeling Reaction: In a microcentrifuge tube on ice, combine the following reagents in order.

| Component | Volume (µL) | Final Concentration |

| Nuclease-free Water | 16.5 | - |

| 5X TdT Reaction Buffer | 10 | 1X |

| DNA/Oligo (1 µM, 5 pmol) | 5 | 100 nM |

| Biotin-11-UTP (5 µM) | 2.5 | 250 nM |

| TdT Enzyme (~15 U/µL) | 1 | ~0.3 U/µL |

| Total Volume | 35 µL |

-

Incubate: Mix gently by pipetting and incubate the reaction at 37°C for 30 to 60 minutes.[18][21]

-

Expert Insight: TdT has higher efficiency for single-stranded DNA or double-stranded DNA with 3' overhangs. For blunt-ended or 5'-overhang dsDNA, a longer incubation time or higher enzyme concentration may be required. For critical applications like EMSA with dsDNA, it is often best to label the two complementary strands separately and then anneal them.[18]

-

-

Stop the Reaction: Terminate the reaction by adding 2.5 µL of 0.5 M EDTA.[21] EDTA chelates the divalent cations in the buffer, inactivating the TdT enzyme.

-

Purification: Remove the unincorporated Biotin-11-UTP and the enzyme.

-

For robust cleanup, use a spin desalting column (e.g., G-25) according to the manufacturer's protocol. This is a rapid and effective method.[3]

-

Alternatively, perform ethanol precipitation as described in Protocol 1, Step 5.

-

Quality Control of Biotinylated Probes

Verifying the success of a biotinylation reaction is a critical self-validating step before using the probe in downstream applications.

-

Streptavidin Gel-Shift Assay: This is a simple and effective qualitative check. An aliquot of the purified, labeled oligonucleotide is incubated with streptavidin and run on a non-denaturing polyacrylamide or agarose gel. A successful biotinylation is indicated by a significant upward shift in the band's mobility compared to the oligo alone, due to the binding of the large streptavidin tetramer (~53 kDa).

-

Mass Spectrometry: For the most accurate confirmation, ESI-MS can be used to determine the exact mass of the final product, confirming the covalent addition of the Biotin-PEG4 moiety.[23]

-

Dot Blot with Streptavidin-HRP: A dilution series of the labeled oligo can be spotted onto a nitrocellulose or nylon membrane, followed by detection with a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. This can provide a semi-quantitative estimate of labeling efficiency when compared to a known biotinylated standard.[21]

Troubleshooting Common Issues

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | (Chemical) Hydrolyzed/inactive NHS-ester reagent. | Use fresh, anhydrous DMSO. Equilibrate NHS-ester vial to room temperature before opening to prevent moisture condensation.[11][13] |

| (Chemical) Presence of competing amines (e.g., Tris buffer). | Perform buffer exchange into a non-amine buffer like phosphate or bicarbonate before labeling.[10] | |

| (Enzymatic) Inactive TdT enzyme or inhibitory contaminants in DNA prep. | Use fresh enzyme. Further purify the DNA template (e.g., phenol-chloroform extraction followed by precipitation). | |